6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-5-6(2)11-12-4-7(14-3)9(13)10-8(5)12/h4H,1-3H3,(H,10,13) |
InChI Key |
VDKIUSKXCFYSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C(=CN2N=C1C)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds or Esters
A common and efficient route to pyrazolo[1,5-a]pyrimidin-5-one derivatives involves the cyclocondensation of 5-amino-3-methylpyrazole or substituted aminopyrazoles with β-dicarbonyl compounds, esters, or activated alkynes such as dimethyl acetylenedicarboxylate (DMAD) under acidic or basic conditions.
For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates, which upon chlorination with phosphorus oxychloride give dichloro derivatives. Subsequent nucleophilic substitution at the chloro positions allows introduction of various substituents such as morpholine, providing functionalized pyrazolo[1,5-a]pyrimidines.
Another green synthetic method employs ultrasonic irradiation in aqueous media with potassium bisulfate (KHSO4) as a catalyst, where aminopyrazoles react with esters or propiolates to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in high yields (84–92%) under mild conditions.
One-Pot Cyclization Using Aminopyrazoles and Enaminones or Chalcones
A one-pot cyclization strategy has been developed where amino pyrazoles react with enaminones or chalcones in the presence of oxidants like potassium persulfate (K2S2O8) and sodium halides to form 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. This method efficiently constructs the fused heterocyclic core and introduces halogen substituents under mild conditions.
This approach has been further extended to synthesize diverse pyrazolo[1,5-a]pyrimidines by reacting sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines such as cyanoacetamide, yielding various fused heterocycles with high yields and purity.
Michael-Addition-Cyclization of α-Azidochalcones with 3-Aminopyrazoles
- A targeted synthesis of 6-amino-pyrazolo[1,5-a]pyrimidines involves Michael addition of 3-aminopyrazoles to α-azidochalcones followed by cyclization. This method affords a library of 6-substituted pyrazolo[1,5-a]pyrimidines in good yields (65–92%) and allows structural diversity by varying the chalcone substituents.
Palladium-Catalyzed Suzuki Coupling for Substituted Derivatives
- For derivatives bearing aryl substituents, Suzuki cross-coupling reactions of halogenated pyrazolo[1,5-a]pyrimidine intermediates with boronic acids or esters in the presence of palladium catalysts have been successfully employed to introduce various aryl groups at specific positions on the heterocyclic core.
Specific Preparation Method for 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
While direct literature on the exact compound “6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one” is limited, the preparation can be inferred from related synthetic protocols:
Starting Materials
- 5-Amino-3-methylpyrazole or a suitable aminopyrazole derivative as the pyrazole source.
- Dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate as the alkyne component.
- Methoxy substitution can be introduced either by using methoxy-substituted esters or via nucleophilic substitution on halogenated intermediates.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | 5-Amino-3-methylpyrazole + DMAD + KHSO4 | 60 °C | 9–12 min | 84–92 | Ultrasonic irradiation in EtOH/H2O |
| Chlorination (if needed) | Phosphorus oxychloride (POCl3) | Reflux | Several hours | ~60 | To form 6-chloro intermediate |
| Nucleophilic substitution | Sodium methoxide or MeOH + base | RT to 50 °C | Several hours | 85–94 | Introduces 6-methoxy substituent |
| Purification | Column chromatography or recrystallization | Ambient | — | — | Silica gel, ethyl acetate-hexane mixtures |
Mechanistic Insights
The cyclocondensation involves protonation of the ester carbonyl oxygen facilitating nucleophilic attack by the amino group of the pyrazole, followed by ring closure and loss of a methoxy group to form the fused heterocycle.
Chlorination with phosphorus oxychloride selectively replaces hydroxyl groups at specific positions, enabling further functionalization by nucleophilic substitution.
Nucleophilic substitution at the 6-position chlorine is favored due to the electron-deficient nature of the heterocyclic ring, allowing efficient introduction of the methoxy group.
Summary Table of Preparation Methods for Pyrazolo[1,5-a]pyrimidin-5-one Derivatives
| Method | Key Reagents | Advantages | Limitations | Typical Yields (%) |
|---|---|---|---|---|
| Cyclocondensation with esters | Aminopyrazole + DMAD + KHSO4 | Mild, green, high yield | Requires ultrasonic setup | 84–92 |
| One-pot cyclization + halogenation | Aminopyrazole + enaminones + K2S2O8 + NaX | Efficient halogenation, versatile | Multi-step, requires oxidants | 70–90 |
| Michael addition with α-azidochalcones | 3-Aminopyrazole + α-azidochalcones | Structural diversity | Limited to specific chalcones | 65–92 |
| Suzuki coupling | Halogenated intermediate + boronic acid | Introduces aryl groups | Requires Pd catalyst, expensive | 80–95 |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidine system, with substitutions that enhance its chemical and biological properties. A methoxy group at the 6-position and two methyl groups at the 2 and 3 positions contribute to its solubility and stability.
Scientific Research Applications
6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is used across medicinal chemistry and materials science. Its applications include:
- Kinase Inhibition The compound exhibits biological activity as a kinase inhibitor, binding to the ATP-binding site of kinases, which inhibits their activity and disrupts signaling pathways related to cell proliferation and survival. Studies have shown that this compound can selectively inhibit various kinases involved in cancer progression, providing insights into its use as a targeted therapy.
- Cancer Therapy It is a candidate for cancer therapy due to its kinase inhibitory activity.
- Fluorescent Probe It has been investigated for its roles in other biological processes, including acting as a fluorescent probe for intracellular studies.
- Interaction Studies Interaction studies have demonstrated that 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one interacts specifically with certain kinases, which is crucial for understanding its potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibitory activity | Similar therapeutic applications |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Exhibits similar biological activities | Studied for kinase inhibition |
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical profiles of pyrazolo[1,5-a]pyrimidin-5-one derivatives are highly dependent on substituent positions and electronic properties. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (electron-donating) contrasts with trifluoromethyl (CF₃, electron-withdrawing) in 5a and 11h, affecting solubility and receptor interactions.
- Regiochemistry : Substituent placement (e.g., 6-methoxy vs. 7-CF₃) influences regioselectivity in synthesis and metabolic pathways .
Key Observations :
Key Observations :
Physicochemical Properties
Substituents critically influence logP, solubility, and stability:
Key Observations :
- The target’s methoxy group balances lipophilicity and solubility, contrasting with highly lipophilic CF₃-containing analogs.
Biological Activity
6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS Number: 1566821-88-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzymatic inhibitory activities, supported by research findings and case studies.
Chemical Structure
The molecular formula of 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is . The structure features a methoxy group and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine ring system.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. For instance:
- In a screening of 16 pyrazole derivatives against multidrug-resistant bacteria, several compounds showed potent antibacterial activity. Notably, compound 6 (which includes 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one) demonstrated a bactericidal effect comparable to standard antibiotics like Erythromycin and Amikacin against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 6 | S. aureus | 22 | 20 |
| 6 | P. aeruginosa | 21 | 25 |
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer effects. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- A study highlighted the potential of pyrazolo[1,5-a]pyrimidines in targeting cancer cells by disrupting specific signaling pathways involved in tumor growth .
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has also been observed:
- In a study focused on antituberculosis activity, pyrazolo[1,5-a]pyrimidin derivatives were identified as inhibitors of the Mycobacterium tuberculosis enzyme involved in cell wall biosynthesis. The structural modifications led to enhanced activity against Mtb, showcasing the importance of the pyrazolo[1,5-a]pyrimidine core in drug design .
Case Study 1: Antibacterial Screening
In a comprehensive study published in 2023, researchers synthesized multiple pyrazole derivatives and evaluated their antibacterial properties through agar diffusion and broth microdilution methods. The results indicated that compound 6 exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Research
A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine structure was synthesized and tested for anticancer activity. The results showed that these compounds inhibited the proliferation of various cancer cell lines with low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclocondensation : Reacting 1,3-biselectrophilic compounds (e.g., diketones) with NH-3-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core .
Functionalization : Introducing methoxy and methyl groups via alkylation or nucleophilic substitution. For example, Suzuki–Miyaura cross-coupling can be employed for aryl substitutions using 3-bromo intermediates and aryl boronic acids under Pd catalysis .
Purification : Chromatography (e.g., column or HPLC) is critical to isolate intermediates and the final compound with ≥95% purity .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer : A combination of techniques is used:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring connectivity (e.g., methoxy protons at δ ~3.8 ppm and pyrimidine carbons at δ ~150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm) and methoxy (C-O stretch at ~1250 cm) .
Q. What purification techniques are recommended for intermediates?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for polar intermediates. Reverse-phase HPLC (C18 column, methanol/water mobile phase) is ideal for final purification .
- Recrystallization : Ethanol or acetonitrile solvents yield high-purity crystals for X-ray diffraction validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize debromination in cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use XPhosPdG2/XPhos catalyst systems to suppress undesired debromination during Suzuki–Miyaura coupling .
- Temperature Control : Maintain reactions at 80–110°C in anhydrous 1,4-dioxane under inert atmosphere (N/Ar) to stabilize intermediates .
- Additives : Triethylamine (3.0 eq.) enhances coupling efficiency by neutralizing HBr byproducts .
Q. What strategies are effective for conducting SAR studies on pyrazolo[1,5-a]pyrimidin derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) to assess impacts on bioactivity. For example, replacing methoxy with trifluoromethyl increases lipophilicity (cLogP +1.2) and enhances blood-brain barrier penetration .
- Conformational Analysis : Restrict molecular flexibility via intramolecular hydrogen bonds (e.g., between sulfonyl and methylamino groups) to improve target selectivity .
- Biological Assays : Pair in vitro enzyme inhibition (e.g., CDK2 IC assays) with in silico docking (AutoDock Vina) to correlate structural features with activity .
Q. How does the methoxy group influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Hydrogen Bonding : The methoxy oxygen acts as a hydrogen bond acceptor with residues in target enzymes (e.g., viral polymerases or kinases). Mutagenesis studies show a 5–10× potency drop when methoxy is replaced with methyl .
- Solubility : Methoxy groups improve aqueous solubility (logS −2.5 → −1.8), enhancing bioavailability in pharmacokinetic studies .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for 5-HT receptor assays) and normalize data to positive controls (e.g., clozapine for receptor antagonism) .
- Structural Analog Comparison : Compare activity of 6-methoxy derivatives with 7-trifluoromethyl analogs (e.g., 7-CF shows 3× higher MAO-B inhibition) to identify substituent-specific trends .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for CDK inhibition) and apply multivariate regression to account for variables like assay pH or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
